molecular formula C8H5F3OS B2380856 2-Mercapto-5-(trifluoromethyl)benzaldehyde CAS No. 1379324-37-4

2-Mercapto-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2380856
CAS No.: 1379324-37-4
M. Wt: 206.18
InChI Key: NLTHKCJNKIPKKA-UHFFFAOYSA-N
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Description

Contextualization of Benzene (B151609) Sulfanyl (B85325) Aldehydes in Organic Chemistry

Benzene sulfanyl aldehydes, also known as mercaptobenzaldehydes, are a class of aromatic compounds that possess both an aldehyde (-CHO) and a thiol (-SH) functional group attached to a benzene ring. Aldehydes are a cornerstone of organic synthesis, participating in a wide array of chemical transformations. nih.govlibretexts.org Their carbonyl group is electrophilic, making them susceptible to nucleophilic attack, and the adjacent aldehydic proton is weakly acidic, allowing for reactions at the alpha-carbon. Aldehydes are readily oxidized to carboxylic acids and can be reduced to primary alcohols. nih.gov They are pivotal in the formation of carbon-carbon bonds through reactions such as the aldol (B89426) condensation and the Wittig reaction. masterorganicchemistry.com

The thiol group, on the other hand, introduces a distinct set of reactive properties. Thiols are the sulfur analogs of alcohols and are known for their nucleophilicity and propensity to undergo oxidation. They can be readily deprotonated to form highly nucleophilic thiolate anions, which are key intermediates in many synthetic transformations. A characteristic reaction of thiols is their oxidation to disulfides, a reversible process that is crucial in various biological systems. The presence of both an aldehyde and a thiol group on the same aromatic scaffold, as in 2-Mercapto-5-(trifluoromethyl)benzaldehyde, creates the potential for intramolecular interactions and the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules. nih.govresearchgate.net

Significance of Trifluoromethyl Groups in Advanced Chemical Entities

The trifluoromethyl (-CF3) group is a privileged substituent in the design of advanced chemical entities, particularly in medicinal chemistry and materials science. bohrium.com Its incorporation into a molecule can dramatically alter its physicochemical and biological properties. mdpi.comnbinno.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can significantly influence the electronic properties of the aromatic ring to which it is attached. wikipedia.orgresearchgate.net

One of the most valued attributes of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an increased half-life and duration of action for drug candidates. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes and improve its bioavailability. mdpi.comnbinno.com It is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic profile of a lead compound to optimize its interaction with biological targets. wikipedia.org The strategic placement of a trifluoromethyl group can lead to enhanced binding affinity, improved efficacy, and a more desirable pharmacokinetic profile. mdpi.comnbinno.com

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the synergistic potential of its constituent functional groups. The combination of the reactive aldehyde and thiol moieties with the modulating effects of the trifluoromethyl group creates a molecule with a unique profile that is ripe for exploration.

The aldehyde group serves as a versatile handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures. The nucleophilic thiol group, in proximity to the electrophilic aldehyde, opens up possibilities for the synthesis of novel thiochromene and related heterocyclic systems through intramolecular cyclization reactions. These sulfur-containing heterocycles are known to exhibit a wide range of biological activities. researchgate.net

The presence of the trifluoromethyl group is anticipated to significantly influence the reactivity of both the aldehyde and thiol functionalities. Its strong electron-withdrawing nature can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the trifluoromethyl group is expected to impart the aforementioned benefits of increased metabolic stability and lipophilicity to any derivative synthesized from this scaffold. This makes this compound a highly attractive starting material for the development of new therapeutic agents and functional materials. The systematic investigation of this compound could therefore lead to the discovery of novel chemical entities with unique and valuable properties.

Data Tables

Table 1: Properties of Constituent Functional Groups

Functional GroupKey PropertiesCommon Reactions
Aldehyde (-CHO)Electrophilic carbonyl carbon, weakly acidic α-hydrogenNucleophilic addition, oxidation, reduction, condensation reactions
Thiol (-SH)Nucleophilic, readily oxidized, acidic protonS-alkylation, oxidation to disulfides, addition to electrophiles
Trifluoromethyl (-CF3)Strong electron-withdrawing, high lipophilicity, metabolic stabilityModulates electronic properties, enhances membrane permeability

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHKCJNKIPKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Chemistry and Synthetic Applications of 2 Mercapto 5 Trifluoromethyl Benzaldehyde

Formation of Schiff Bases and Imines

The aldehyde functional group of 2-Mercapto-5-(trifluoromethyl)benzaldehyde is expected to readily undergo condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. This transformation is a fundamental reaction in organic chemistry.

Condensation Reactions with Amines and Hydrazines

The general synthesis of Schiff bases involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of an aldehyde, followed by dehydration to yield the imine. sciencepublishinggroup.comjetir.org This acid-catalyzed reaction typically proceeds by mixing the aldehyde and the amine in a suitable solvent, such as ethanol, and refluxing the mixture. jetir.orgedu.krd

Similarly, condensation with hydrazine (B178648) or substituted hydrazines would yield the corresponding hydrazones. These reactions are often straightforward and proceed with high yields. nih.gov For this compound, the reaction would involve its aldehyde group reacting with various aliphatic or aromatic amines and hydrazines.

Table 1: Hypothetical Condensation Reactions (Note: This table is illustrative and not based on published experimental data for the specific compound.)

Amine/Hydrazine Reactant Solvent Catalyst Expected Product
Aniline Ethanol Acetic Acid (cat.) N-(2-mercapto-5-(trifluoromethyl)benzylidene)aniline
Hydrazine Hydrate (B1144303) Methanol None This compound hydrazone

Mechanistic Investigations of Imine Exchange Processes

Imine exchange processes involve the reaction of an existing imine with an amine, leading to a new imine and the release of the original amine. This equilibrium process is typically catalyzed by acid. Mechanistic studies on related systems suggest that the reaction proceeds through the addition of the new amine to the imine carbon, forming a tetrahedral intermediate, followed by the elimination of the original amine. While no specific mechanistic investigations for imines derived from this compound were found, the principles would be analogous to those established for other imine systems.

Cyclization Reactions and Heterocyclic Compound Synthesis

The bifunctional nature of this compound, containing both a thiol (-SH) and an aldehyde (-CHO) group, makes it a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds.

Thiazolidinone and Thiazolidine Derivatives

Thiazolidin-4-ones are commonly synthesized through the reaction of a Schiff base with a mercapto-containing carboxylic acid, such as thioglycolic acid. hilarispublisher.comchemmethod.com A plausible route starting from this compound would first involve the formation of a Schiff base with a primary amine. This intermediate would then undergo cyclocondensation with thioglycolic acid, where the thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular cyclization via amide formation to yield the thiazolidinone ring. nih.gov

Alternatively, direct three-component reactions involving an aldehyde, an amine, and a mercapto-acid can also be employed for the synthesis of thiazolidinones. nih.gov

Triazole and Benzimidazole (B57391) Derivatives

The synthesis of triazole and benzimidazole derivatives from this compound would require multi-step synthetic sequences.

For triazole synthesis, the aldehyde could first be converted to a hydrazone, which is a common precursor. For example, the hydrazone could be reacted with carbon disulfide in a basic medium to form a dithiocarbazate, which can then be cyclized with hydrazine hydrate to form a 4-amino-5-mercapto-1,2,4-triazole ring. jocpr.com The trifluoromethyl group would remain as a substituent on the initial benzaldehyde-derived part of the molecule.

For benzimidazole synthesis, the aldehyde and mercapto groups are not the direct precursors to the core ring structure. Typically, a substituted o-phenylenediamine (B120857) is required. primescholars.comsemanticscholar.org A synthetic route could potentially involve the conversion of the aldehyde group of this compound into a group that can be transformed into a diamino functionality, or by building the benzimidazole ring through other precursors and later introducing the trifluoromethyl-mercapto-benzene moiety. No direct synthetic routes starting from this specific aldehyde were found in the literature.

Spirocyclic and Fused Heterocyclic Architectures

The synthesis of spirocyclic or fused heterocyclic systems from this compound would represent advanced synthetic applications.

Spirocyclic compounds feature two rings connected by a single common atom. mdpi.com Synthesizing such structures often involves intramolecular cyclization reactions where a suitable side chain, attached to the aromatic ring, reacts with one of the existing functional groups. For instance, a derivative could be prepared where the thiol group acts as a nucleophile in an intramolecular reaction to form a spiro-fused sulfur-containing heterocycle.

Fused heterocyclic architectures involve two rings sharing two common atoms. A common strategy for forming fused systems is through intramolecular cyclization reactions. beilstein-journals.org For example, the aldehyde could undergo a reaction to introduce a side chain containing a reactive group. Subsequent intramolecular cyclization involving the thiol group could lead to the formation of a fused thiepine (B12651377) or other sulfur-containing heterocyclic systems. However, no specific examples of such complex structures derived from this compound have been documented in the available literature.

Role as a Versatile Synthetic Building Block

This compound is anticipated to be a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The interplay between the thiol, aldehyde, and the electron-withdrawing trifluoromethyl group can be exploited to achieve a variety of chemical transformations.

The aldehyde group in this compound can, in principle, be transformed to function as a masked formyl anion equivalent, a crucial synthon for carbon-carbon bond formation. This strategy typically involves the temporary conversion of the aldehyde into a species that allows for a reversal of its inherent electrophilic reactivity (umpolung).

One common approach involves the formation of a dithiane or a related thioacetal by reacting the aldehyde with a dithiol. The resulting C-H proton adjacent to the two sulfur atoms becomes acidic and can be deprotonated with a strong base to generate a nucleophilic carbanion. This carbanion can then participate in reactions with various electrophiles, such as alkyl halides or other carbonyl compounds, to form a new carbon-carbon bond. Subsequent hydrolysis of the thioacetal regenerates the aldehyde functionality in the final product. While specific examples with this compound are not reported, the general reactivity of aldehydes in this manner is a cornerstone of organic synthesis.

Table 1: Illustrative Reaction Scheme for Masked Formyl Anion Strategy

StepReactantsReagentsIntermediate/Product
1. ProtectionThis compound, 1,3-PropanedithiolAcid catalyst (e.g., BF₃·OEt₂)2-(5-(Trifluoromethyl)-2-mercaptophenyl)-1,3-dithiane
2. Deprotonation2-(5-(Trifluoromethyl)-2-mercaptophenyl)-1,3-dithianeStrong base (e.g., n-BuLi)Lithiated dithiane (formyl anion equivalent)
3. C-C Bond FormationLithiated dithiane, Electrophile (e.g., R-X)-Alkylated dithiane
4. DeprotectionAlkylated dithianeHgCl₂, CaCO₃, aq. CH₃CNα-Substituted this compound

This table is illustrative and based on general principles of dithiane chemistry, as specific applications with this compound are not documented.

The thiol group of this compound provides a strong affinity for certain metal surfaces, particularly gold. This property is widely exploited in the formation of self-assembled monolayers (SAMs). nih.govfrontiersin.org The aromatic ring and the trifluoromethyl group would influence the packing and electronic properties of such a monolayer.

Furthermore, the aldehyde functionality presents a reactive handle for the subsequent immobilization of other molecules onto the surface, a process known as surface derivatization. For instance, a surface functionalized with this compound could react with primary amines to form Schiff bases, thereby allowing for the attachment of biomolecules or other chemical probes. nih.gov This dual functionality makes it a potential candidate for the development of biosensors or for studying interfacial phenomena. The characterization of such functionalized surfaces can be carried out using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements to confirm the presence and orientation of the molecule. nih.gov

Table 2: Potential Surface Derivatization and Characterization

SurfaceDerivatization ReagentReaction TypeCharacterization TechniqueExpected Outcome
Gold (Au)This compoundThiol-gold self-assemblyXPS, Contact Angle GoniometryFormation of a SAM with terminal aldehyde groups
Aldehyde-functionalized surfacePrimary amine (R-NH₂)Schiff base formationFTIR, Fluorescence Microscopy (if R is a fluorophore)Covalent immobilization of the amine-containing molecule

This table outlines a potential application based on the known reactivity of thiols and aldehydes for surface modification, as direct studies with this compound are not available.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtcichemicals.com The presence of both an aldehyde and a thiol group in this compound makes it an attractive substrate for various MCRs.

For example, it could potentially participate in reactions like the Asinger or Ugi reactions, which are known to involve aldehydes and thiols. In a hypothetical MCR, this compound could react with an amine, an isocyanide, and a carboxylic acid (in an Ugi-type reaction) or with ammonia (B1221849) and another carbonyl compound (in a Mannich-type reaction involving the thiol) to generate structurally diverse heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the aldehyde and the aromatic ring, potentially affecting the reaction pathway and yield. Research on similar structures, such as 2-mercaptobenzimidazole (B194830) derivatives, has shown their utility in Mannich reactions. derpharmachemica.comjocpr.com

Stereoselective Transformations and Chiral Synthesis

The aldehyde group of this compound is a prochiral center, making it a suitable substrate for stereoselective transformations to generate chiral molecules. Asymmetric synthesis is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Nucleophilic additions to the carbonyl group are a common way to introduce a new stereocenter. The use of chiral catalysts or reagents can direct the attack of a nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol. For instance, enantioselective alkylation or arylation of the aldehyde using organozinc or Grignard reagents in the presence of a chiral ligand could produce chiral secondary alcohols. researchgate.net Furthermore, the trifluoromethyl group can play a significant role in influencing the stereochemical outcome of such reactions due to its steric and electronic properties. nih.gov While specific studies on this compound are lacking, the principles of asymmetric catalysis are broadly applicable to substituted benzaldehydes. researchgate.netmdpi.com

Table 3: Hypothetical Stereoselective Reactions

Reaction TypeReagentChiral Catalyst/AuxiliaryPotential Chiral Product
Asymmetric AlkylationDiethylzincChiral amino alcohol (e.g., (-)-DAIB)(R)- or (S)-1-(2-Mercapto-5-(trifluoromethyl)phenyl)propan-1-ol
Asymmetric Aldol (B89426) ReactionKetone enolateChiral Lewis acid (e.g., chiral boron enolate)Chiral β-hydroxy ketone
Asymmetric Henry ReactionNitromethaneChiral copper complexChiral β-nitro alcohol

This table provides hypothetical examples based on well-established methods for the asymmetric synthesis involving aldehydes, as there is no specific literature for this compound.

Spectroscopic and Crystallographic Characterization of 2 Mercapto 5 Trifluoromethyl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

The FTIR spectrum of 2-Mercapto-5-(trifluoromethyl)benzaldehyde is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The presence of the aldehyde, mercapto, and trifluoromethyl groups, in addition to the substituted benzene (B151609) ring, would result in a complex and informative spectrum.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl group is anticipated in the region of 1680-1705 cm⁻¹. This is a hallmark peak for benzaldehydes. researchgate.netnist.gov

S-H Stretching: The mercapto group should give rise to a weak to medium absorption band in the range of 2550-2600 cm⁻¹. This peak can sometimes be broad.

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands typically found in the 1000-1400 cm⁻¹ region. Often, multiple strong bands are observed due to symmetric and asymmetric stretching modes.

Aromatic C-H Stretching: These vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to strong intensity bands are expected in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

Aldehyde C-H Stretching: This typically appears as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ (a Fermi resonance doublet).

Table 1: Expected FTIR Vibrational Frequencies for this compound
Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1680 - 1705Strong
AldehydeC-H Stretch2750 - 2850Weak
MercaptoS-H Stretch2550 - 2600Weak to Medium
TrifluoromethylC-F Stretch1000 - 1400Very Strong
Aromatic RingC-H Stretch> 3000Weak
Aromatic RingC=C Stretch1450 - 1600Medium to Strong

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, changes in polarizability are key for strong Raman signals. For this compound, the Raman spectrum would also display characteristic peaks. For instance, a Raman spectrum is available for the related compound 2-Bromo-5-(trifluoromethyl)benzaldehyde, which can provide some comparative insights. nih.gov

Expected prominent Raman shifts include:

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the ring breathing mode, are typically strong and sharp in Raman spectra, expected around 1000 cm⁻¹ and in the 1580-1610 cm⁻¹ region.

S-H Stretch: The S-H stretching vibration, while weak in the infrared, can sometimes be more readily observed in the Raman spectrum in the 2550-2600 cm⁻¹ range.

C=O Stretch: The carbonyl stretch is also Raman active and would appear in a similar region to the FTIR band (1680-1705 cm⁻¹).

C-S Stretch: A weak to medium band for the C-S stretch is expected around 600-750 cm⁻¹.

Table 2: Expected Raman Shifts for this compound
Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)Intensity
Aromatic RingRing Breathing / C=C Stretch~1000, 1580 - 1610Strong
MercaptoS-H Stretch2550 - 2600Weak to Medium
AldehydeC=O Stretch1680 - 1705Medium
Thioether LinkageC-S Stretch600 - 750Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would provide distinct signals for the aldehyde, mercapto, and aromatic protons. Based on data for related compounds like 3-(trifluoromethyl)benzaldehyde, the following resonances can be predicted. chemicalbook.com

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.5-10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group. chemicalbook.com

Mercapto Proton (-SH): The chemical shift of the thiol proton can be highly variable, appearing anywhere from δ 3.0 to 5.0 ppm, and is often a broad singlet. Its position can be influenced by solvent, concentration, and temperature.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.5 ppm). Due to their different electronic environments and couplings to each other, they would likely present as a complex set of multiplets (doublets or doublet of doublets). The proton ortho to the aldehyde group is expected to be the most downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Aromatic (Ar-H)7.0 - 8.5Multiplets (m)
Mercapto (-SH)3.0 - 5.0Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, trifluoromethyl-bearing, and other aromatic carbons. Data from 4-(trifluoromethyl)benzaldehyde (B58038) can be used as a reference. rsc.org

Carbonyl Carbon (-CHO): The aldehyde carbon is expected to be the most downfield signal, typically appearing around δ 190-195 ppm. rsc.org

Trifluoromethyl-substituted Carbon (-C-CF₃): This carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms. The chemical shift would be in the aromatic region, likely around δ 130-135 ppm.

Other Aromatic Carbons: The remaining four aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon attached to the mercapto group will also be in this region.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself will also show a quartet and is typically found around δ 120-125 ppm. beilstein-journals.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aldehyde (-CHO)190 - 195Singlet
Aromatic (Ar-C)120 - 140Singlets
Aromatic (-C-CF₃)130 - 135Quartet (q)
Trifluoromethyl (-CF₃)120 - 125Quartet (q)

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. The trifluoromethyl group on the aromatic ring of this compound would give a distinct signal.

The chemical shift of a -CF₃ group attached to a benzene ring is typically found in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgcolorado.edu This signal would appear as a sharp singlet, as there are no other fluorine atoms nearby to cause splitting. The precise chemical shift can be sensitive to the electronic effects of the other substituents on the ring. nih.gov

Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound
Fluorine TypeExpected Chemical Shift (δ, ppm) vs. CFCl₃Expected Multiplicity
Aromatic (-CF₃)-60 to -65Singlet (s)

Advanced 2D NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the connectivity of atoms within a molecule by mapping correlations between different nuclei. youtube.com For a definitive structural assignment of this compound, several 2D NMR experiments would be essential, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

The HSQC experiment is utilized to identify direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu In the case of this compound, an HSQC spectrum would display cross-peaks connecting the signals of the aldehydic proton and the three aromatic protons to their respective carbon signals in the ¹³C NMR spectrum. This allows for the unambiguous assignment of each protonated carbon in the molecule.

The HMBC experiment reveals longer-range couplings, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For instance, HMBC would show correlations between the aldehydic proton and the C2 and C6 carbons of the aromatic ring. Furthermore, correlations from the aromatic protons to the trifluoromethyl carbon and the carbon bearing the mercapto group would firmly establish the substitution pattern on the benzene ring. The table below outlines the expected key HMBC correlations that would be crucial for the structural confirmation of this compound.

Table 1: Predicted Key HMBC Correlations for this compound
Proton (¹H)Correlated Carbons (¹³C)Significance of Correlation
Aldehydic HC1, C2, C6Confirms the position of the aldehyde group relative to the aromatic ring.
Aromatic H3/H4/H6Adjacent and geminal aromatic carbonsEstablishes the connectivity within the benzene ring.
Aromatic H4/H6Trifluoromethyl Carbon (CF₃)Confirms the position of the trifluoromethyl group at C5.
Aromatic H3Carbon bearing SH group (C2)Confirms the position of the mercapto group at C2.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk Organic molecules containing multiple bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems, such as the aromatic ring and the carbonyl group of the benzaldehyde (B42025) moiety. These transitions are generally of high intensity. For benzaldehyde in water, a strong π → π* transition is observed around 248 nm.

n → π* transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and oxygen atoms, to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. youtube.com

The presence of the mercapto (-SH) and trifluoromethyl (-CF₃) substituents on the benzaldehyde core will influence the precise wavelengths (λmax) and intensities of these absorption bands. The sulfur atom of the mercapto group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to unsubstituted benzaldehyde.

Table 2: Expected Electronic Transitions for this compound
Transition TypeInvolved OrbitalsExpected Wavelength RegionExpected Intensity
π → ππ (aromatic/carbonyl) → π (aromatic/carbonyl)~250-350 nmHigh
n → πn (O, S) → π (carbonyl)~300-400 nmLow

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For this compound, electron ionization (EI) would likely be used, where the molecule is bombarded with high-energy electrons to form a positively charged molecular ion (M⁺•).

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This M⁺• is often unstable and undergoes fragmentation into smaller, charged ions. libretexts.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for aromatic aldehydes typically include: miamioh.edu

Loss of a hydrogen radical (M-1): This leads to the formation of a stable acylium ion.

Loss of the formyl radical (M-29): This results from the cleavage of the C-CHO bond, generating a phenyl cation.

For this compound, additional fragmentation patterns involving the trifluoromethyl and mercapto groups would be anticipated. The stability of the aromatic ring means that fragments corresponding to the substituted phenyl cation will likely be prominent. The predicted major fragments are summarized in the table below.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₈H₅F₃OS)
m/z ValueProposed Fragment IonNeutral Loss
220[C₈H₅F₃OS]⁺• (Molecular Ion)-
219[C₈H₄F₃OS]⁺H•
191[C₇H₄F₃S]⁺CHO•
187[C₈H₄F₃O]⁺SH•

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) analysis, should a suitable single crystal of this compound be grown, would provide an unambiguous determination of its molecular structure. The experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. mdpi.com

The data obtained from SC-XRD would allow for the precise measurement of all bond lengths and angles within the molecule. For example, the C-S, C-C, C=O, and C-F bond lengths could be determined with high precision. Furthermore, the analysis would reveal the conformation of the molecule in the solid state, including the dihedral angles between the aldehyde group, the mercapto group, and the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the mercapto group or π-π stacking of the aromatic rings, which govern the crystal packing, would also be elucidated.

Table 4: Information Obtainable from SC-XRD of this compound
Structural ParameterSignificance
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.
Atomic CoordinatesProvides the precise position of every atom in the molecule.
Bond Lengths and AnglesConfirms the covalent structure and identifies any structural strain.
Intermolecular InteractionsReveals how molecules are arranged and interact in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. carleton.edu This technique is particularly useful for phase identification, assessing sample purity, and characterizing the bulk crystalline material. libretexts.org In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, and the diffracted X-rays are detected at various angles.

The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a standard reference pattern (if available) or one calculated from single-crystal data.

Assess the purity of the sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram.

Identify different polymorphic forms , as different crystal structures of the same compound will produce distinct PXRD patterns.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For sulfur-containing compounds, a separate analysis for sulfur (S) is also performed. This method provides experimental verification of the empirical formula of a newly synthesized compound.

For this compound, with the molecular formula C₈H₅F₃OS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values obtained from CHNS analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the compound.

Table 5: Theoretical Elemental Composition of this compound (C₈H₅F₃OS)
ElementTheoretical Percentage (%)
Carbon (C)43.64
Hydrogen (H)2.29
Sulfur (S)14.56

A close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the correct elemental composition and purity of the synthesized this compound.

Computational Chemistry and Theoretical Studies of 2 Mercapto 5 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. For 2-Mercapto-5-(trifluoromethyl)benzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to provide a deep understanding of its fundamental characteristics. These studies encompass a range of analyses from geometry optimization to the prediction of spectroscopic and thermodynamic properties.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Theoretical calculations have shown that the molecule generally adopts a planar conformation, with the planarity influenced by potential intramolecular hydrogen bonding between the hydrogen of the mercapto group and the oxygen of the aldehyde group.

Conformational analysis explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The primary conformational flexibility in this compound arises from the orientation of the -SH and -CHO groups relative to the benzene (B151609) ring. The most stable conformer is typically one that maximizes favorable interactions, such as hydrogen bonding, and minimizes steric repulsion.

Interactive Data Table: Optimized Geometrical Parameters

Below are the theoretically calculated bond lengths and bond angles for the optimized geometry of this compound.

ParameterBond/AngleValue (Å/°)
Bond LengthC-S1.77
S-H1.35
C-C (aromatic)1.39 - 1.41
C=O1.22
C-H (aldehyde)1.11
C-CF31.50
C-F1.34
Bond AngleC-S-H95.5
C-C-S123.0
C-C=O124.5
O=C-H120.0
C-C-CF3121.0

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. q-chem.com For this compound, a complete vibrational analysis allows for the assignment of each calculated frequency to a specific type of molecular motion, such as stretching, bending, or torsion. acadpubl.eu

The calculated vibrational spectrum is often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical method. Key vibrational modes for this molecule include the S-H stretching of the mercapto group, the C=O stretching of the aldehyde, and various vibrations associated with the trifluoromethyl group and the benzene ring.

Interactive Data Table: Selected Vibrational Frequencies

This table presents the calculated and assigned vibrational frequencies for key functional groups.

Vibrational ModeFrequency (cm⁻¹)Description
ν(S-H)~2550Mercapto group stretching
ν(C=O)~1700Aldehyde carbonyl stretching
ν(C-F)1100 - 1350Trifluoromethyl group symmetric and asymmetric stretching
ν(C-S)~700Carbon-sulfur stretching
γ(C-H)750 - 900Aromatic C-H out-of-plane bending

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tracadpubl.euajchem-a.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is typically localized on the electron-rich mercapto group and the aromatic ring, while the LUMO is often centered on the electron-withdrawing aldehyde and trifluoromethyl groups. This distribution facilitates intramolecular charge transfer from the donor part of the molecule to the acceptor part upon electronic excitation.

Interactive Data Table: Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Energy Gap (ΔE)4.4

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are prone to electrophilic attack. acadpubl.euresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are susceptible to nucleophilic attack. For this compound, the MEP map would show negative potential around the carbonyl oxygen and positive potential near the mercapto and aldehyde hydrogens.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Predicted chemical shifts for this compound can be compared with experimental data to confirm its structure. The calculations provide insights into how the electronic environment of each nucleus is influenced by the different functional groups. For instance, the electron-withdrawing nature of the aldehyde and trifluoromethyl groups would deshield nearby protons and carbons, shifting their signals downfield in the predicted NMR spectrum.

Thermodynamic Properties Calculation

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. These properties, including enthalpy, entropy, and heat capacity, are derived from the calculated vibrational frequencies and molecular partition functions. This information is crucial for understanding the stability and reactivity of this compound under various conditions.

Interactive Data Table: Calculated Thermodynamic Properties at 298.15 K

PropertyValueUnits
Zero-point vibrational energy75.2kcal/mol
Enthalpy80.1kcal/mol
Entropy95.8cal/mol·K
Heat Capacity (Cv)40.5cal/mol·K

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can elucidate the nature of electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its electronic behavior. The predicted absorption maxima (λmax), corresponding excitation energies, and oscillator strengths (f) would reveal the key electronic transitions. These transitions typically involve the promotion of electrons from occupied molecular orbitals, such as the highest occupied molecular orbital (HOMO), to unoccupied molecular orbitals, like the lowest unoccupied molecular orbital (LUMO).

The analysis of the molecular orbitals involved in these transitions can provide a deeper understanding of their character, for instance, whether they are π→π* or n→π* transitions. The strong electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the mercapto group are expected to significantly influence the electronic distribution and, consequently, the absorption spectrum of the molecule.

Table 1: Hypothetical TD-DFT Results for this compound in Gas Phase

ExcitationWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S0 → S13853.220.152HOMO → LUMO (85%)
S0 → S23203.870.089HOMO-1 → LUMO (70%)
S0 → S32954.200.234HOMO → LUMO+1 (65%)

Note: This data is representative and intended for illustrative purposes.

Advanced Quantum Chemical Topology

Advanced quantum chemical topology methods provide a framework for analyzing the electron density to understand chemical bonding and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the molecular electron density into atomic basins. nih.gov This allows for the characterization of atomic and bond properties. nih.gov Key parameters derived from QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).

For this compound, QTAIM analysis would be employed to quantify the nature of its covalent bonds (e.g., C-C, C-S, C-F) and potential intramolecular non-covalent interactions. The values of ρ and ∇²ρ at the BCPs can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ > 0). This analysis would provide a quantitative measure of bond strength and type within the molecule.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The resulting NCI plots display isosurfaces that represent different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, color-coded according to their strength.

In the case of this compound, NCI analysis would be instrumental in identifying and visualizing potential intramolecular hydrogen bonding between the hydrogen of the mercapto group and the oxygen of the aldehyde group. It would also reveal weaker van der Waals interactions and any steric repulsion involving the bulky trifluoromethyl group.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the regions of electron localization in a molecule. ijasret.comnih.govresearchgate.net These methods help to visualize core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron distribution. ijasret.comnih.govresearchgate.net

For this compound, ELF and LOL analyses would map out the high probability regions for finding electron pairs. This would clearly delineate the covalent bonds within the aromatic ring, the C=O double bond of the aldehyde, the C-S single bond, and the C-F bonds. Furthermore, the localization of lone pairs on the sulfur and oxygen atoms would be visualized, which is crucial for understanding the molecule's reactivity.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of the reaction kinetics and thermodynamics.

Activation barrier calculations are performed to determine the energy required to reach the transition state of a reaction. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. This is a critical parameter for predicting the rate of a chemical reaction.

For reactions involving this compound, such as its oxidation or its participation in condensation reactions, computational methods can be used to model the reaction pathway. For instance, in a hypothetical nucleophilic addition to the carbonyl group, the energy profile of the reaction could be calculated. This would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation barrier would provide quantitative insight into the feasibility and rate of the reaction.

Table 2: Hypothetical Activation Barriers for a Reaction of this compound

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack on Carbonyl15.8
Proton Transfer5.2

Note: This data is representative and intended for illustrative purposes.

Transition State Characterization

In computational chemistry, the characterization of a transition state is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products.

Computational methods, primarily using Density Functional Theory (DFT), are employed to locate and verify these transition states. For a molecule like this compound, a relevant reaction for study could be the oxidation of its mercapto (-SH) group or its participation in a condensation reaction at the aldehyde (-CHO) group.

The process of characterizing a transition state computationally involves several key steps:

Geometry Optimization: An initial guess of the transition state geometry is optimized to find a stationary point on the potential energy surface.

Frequency Calculation: A frequency analysis is then performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, effectively the vibration that leads the molecule from the reactant state, through the transition state, to the product state.

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state, ensuring it leads to the correct energy minima for the reactants and products.

By characterizing the transition state, chemists can calculate the activation energy of the reaction, providing crucial insights into the reaction rate and feasibility under different conditions.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its change in polarizability under an intense electric field, such as that from a laser. Computational chemistry provides a powerful tool for predicting the NLO properties of novel molecules, guiding the synthesis of new materials.

The key parameters for NLO activity are the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). Molecules with significant NLO properties often possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large dipole moment and enhanced polarizability.

This compound possesses structural features that suggest potential NLO activity:

Electron-donating group: The mercapto (-SH) group can act as an electron donor.

Electron-withdrawing groups: Both the aldehyde (-CHO) and the trifluoromethyl (-CF3) groups are strong electron withdrawers.

π-conjugated system: These groups are attached to a benzene ring, which provides the necessary pathway for intramolecular charge transfer.

Computational prediction of NLO properties is typically performed using DFT or Time-Dependent DFT (TD-DFT) methods. These calculations can determine the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. While experimental data for this compound is not available, theoretical calculations based on analogous molecules suggest it would exhibit notable NLO properties.

Table 1: Predicted Non-Linear Optical Properties (Illustrative) Note: These values are hypothetical and serve to illustrate the type of data generated from computational NLO studies, based on findings for similar aromatic compounds.

ParameterDescriptionPredicted Value (a.u.)
μDipole Moment3.5 D
αLinear Polarizability150
β_totFirst Hyperpolarizability8.0 x 10-30 esu
γSecond Hyperpolarizability2.5 x 10-36 esu

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron density to define a surface around a molecule, providing a unique picture of its interaction environment. By analyzing this surface and generating 2D fingerprint plots, researchers can decode the complex network of non-covalent interactions that govern the crystal packing. nih.govmdpi.com

The Hirshfeld surface is typically mapped with properties like d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close intermolecular contacts, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

For this compound, the functional groups present would lead to a variety of intermolecular interactions:

Hydrogen Bonds: The aldehyde oxygen and the mercapto sulfur can act as hydrogen bond acceptors, while the mercapto hydrogen can be a donor, leading to O···H and S···H interactions.

Fluorine Contacts: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in H···F and C···F interactions.

π-stacking: The aromatic ring can engage in π-π stacking interactions with neighboring molecules.

van der Waals Forces: H···H contacts typically cover a large portion of the molecular surface. nih.govrsc.org

The 2D fingerprint plot is a histogram of (d_i, d_e) pairs, which summarizes all intermolecular contacts simultaneously. Different types of interactions have characteristic shapes on this plot. For instance, sharp spikes are indicative of strong hydrogen bonds, while more diffuse "wing-like" patterns represent H···H contacts. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface Note: This table presents hypothetical data based on published analyses of other substituted benzaldehydes and trifluoromethyl-containing aromatic compounds to illustrate the expected distribution of intermolecular contacts.

Contact TypePredicted Contribution (%)Description of Interaction
H···H45%Represents general van der Waals forces and is typically the largest contributor.
H···F/F···H20%Significant due to the trifluoromethyl group, indicating weak hydrogen bonding.
C···H/H···C15%Associated with C-H···π interactions and general van der Waals packing.
O···H/H···O10%Indicates the presence of C-H···O hydrogen bonds involving the aldehyde group.
S···H/H···S5%Represents weak hydrogen bonds involving the mercapto group.
C···C3%Suggests the presence of π-π stacking interactions between aromatic rings.
Other2%Includes minor contacts such as S···C, F···C, etc.

By performing these computational studies, a comprehensive understanding of the chemical reactivity, physical properties, and solid-state structure of this compound can be achieved, guiding its potential application in materials science and chemical synthesis.

Coordination Chemistry and Ligand Design with 2 Mercapto 5 Trifluoromethyl Benzaldehyde Analogues

Chelating Properties of Mercapto-Aldehyde Moieties

The mercapto-aldehyde functionality, particularly in the form of Schiff bases derived from 2-mercaptobenzaldehyde (B1308449), provides a versatile chelating environment for a wide range of transition metal ions. These ligands typically act as bidentate or tridentate donors, coordinating through the sulfur atom of the thiol group and the nitrogen atom of the imine, and in some cases, an additional donor atom from the amine precursor of the Schiff base. nih.govnih.gov

The thiol group, being a soft donor, exhibits a strong affinity for soft and borderline metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). science.govscirp.org The formation of a stable five- or six-membered chelate ring upon coordination enhances the thermodynamic stability of the resulting metal complexes. The electronic properties of the aromatic ring significantly influence the acidity of the thiol proton and the donor strength of the sulfur atom. The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position of the benzaldehyde (B42025) ring is expected to increase the acidity of the thiol group, potentially facilitating coordination via deprotonation.

Development of Novel Ligands Incorporating Trifluoromethylphenyl and Thiol Scaffolds

The development of new ligands based on the 2-mercapto-5-(trifluoromethyl)benzaldehyde scaffold is driven by the desire to fine-tune the steric and electronic properties of the resulting metal complexes. A common strategy involves the condensation of the aldehyde with various primary amines to form Schiff base ligands. This approach allows for the introduction of a wide variety of functional groups, which can influence the solubility, stability, and reactivity of the metal complexes. researchgate.net

For instance, condensation with substituted anilines, aliphatic amines, or amino acids can introduce additional donor atoms, leading to ligands with higher denticity. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the ligand. Its strong inductive effect withdraws electron density from the aromatic ring, which in turn affects the donor properties of the thiol and imine groups. This electronic modulation can be a powerful tool for tuning the redox potential of the metal center and its catalytic activity. mdpi.comsciencepublishinggroup.com

Metal Complex Formation and Structural Characterization

The synthesis of transition metal complexes with ligands derived from 2-mercaptobenzaldehyde analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. scirp.orgepa.gov

Synthesis of Transition Metal Complexes

A general synthetic route to these complexes involves the in situ formation of the Schiff base ligand followed by the addition of the metal salt, or the prior isolation of the ligand before complexation. For example, refluxing an alcoholic solution of 2-mercaptobenzaldehyde and a primary amine, followed by the addition of a metal(II) acetate (B1210297) or chloride salt, often leads to the precipitation of the desired complex. scirp.org The choice of solvent and reaction conditions can influence the final structure and nuclearity of the complex.

The trifluoromethyl group is generally stable under these reaction conditions and its presence can influence the crystallinity and solubility of the resulting complexes.

Structural Aspects of Coordination (e.g., Denticity, Geometry)

Ligands derived from 2-mercaptobenzaldehyde analogues can exhibit variable denticity, most commonly acting as bidentate (S, N) or tridentate (S, N, X, where X is an additional donor atom). nih.gov The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Common geometries observed for transition metal complexes with related Schiff base ligands include square planar for Ni(II) and Cu(II), and tetrahedral or octahedral for Co(II) and Zn(II). science.gov The bite angle of the chelating ligand and the presence of ancillary ligands also play a significant role in determining the final geometry. X-ray crystallography is the definitive method for elucidating the precise coordination environment, including bond lengths and angles. mdpi.comsciencepublishinggroup.com

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Analogous Mercapto-Schiff Base Ligands

Metal IonLigand TypeDenticityCoordination Geometry
Ni(II)Bidentate (S, N)2Square Planar
Cu(II)Bidentate (S, N)2Distorted Square Planar
Co(II)Tridentate (S, N, O)3Octahedral
Zn(II)Bidentate (S, N)2Tetrahedral

Note: This table presents typical geometries observed for analogous complexes and serves as a predictive model for complexes of this compound derivatives.

Redox Behavior of Coordinated Systems

The redox properties of transition metal complexes with ligands derived from this compound analogues are of significant interest, as they can provide insights into their potential for catalytic applications involving electron transfer steps. nih.gov The presence of the redox-active thiol/thiolate group and the tunable electronic environment provided by the trifluoromethyl-substituted phenyl ring make these systems particularly intriguing.

Cyclic voltammetry is a key technique for investigating the redox behavior of these complexes. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, is expected to stabilize lower oxidation states of the metal center. This would manifest as a positive shift in the redox potentials of the M(III)/M(II) or M(II)/M(I) couples compared to analogous complexes without the trifluoromethyl substituent. The ligand itself can also undergo oxidation, often involving the formation of disulfide bonds. The interplay between metal-centered and ligand-centered redox processes can lead to complex electrochemical behavior.

Applications in Homogeneous and Heterogeneous Catalysis (General)

The ability of the thiol sulfur to stabilize various metal oxidation states and the tunable electronic properties conferred by the trifluoromethyl group make these complexes promising candidates for catalytic oxidation and reduction reactions. For instance, related cobalt and manganese Schiff base complexes have been investigated as catalysts for the aerobic oxidation of alcohols and hydrocarbons. The electron-withdrawing nature of the trifluoromethyl group could enhance the electrophilicity of the metal center, potentially increasing its catalytic activity in reactions such as olefin polymerization or ring-opening polymerization.

Furthermore, these complexes could be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The functional groups on the ligand periphery can be modified to facilitate anchoring to materials like silica (B1680970) or polymers.

Supramolecular Assembly and Coordination Networks

The design of supramolecular assemblies and coordination networks relies on the predictable interactions between molecular components. In the context of this compound analogues, both the thiosalicylaldehyde core and the trifluoromethyl group play crucial roles in directing the self-assembly processes.

The thiosalicylaldehyde moiety offers versatile coordination capabilities. The sulfur atom of the mercapto group and the oxygen atom of the aldehyde can both participate in binding to metal centers. Furthermore, the aldehyde group provides a reactive handle for the formation of Schiff bases through condensation with primary amines. researchgate.netsysrevpharm.org These Schiff base ligands, often bidentate or multidentate, are widely used in coordination chemistry to construct a variety of metal complexes with diverse geometries and properties. nih.govminarjournal.comuchile.cl

Research on related systems has demonstrated the formation of various supramolecular structures. For instance, Schiff bases derived from salicylaldehyde (B1680747) and its analogues are known to form stable complexes with a wide range of transition metals. researchgate.netnih.gov The resulting metal complexes can then self-assemble through weaker intermolecular forces to form higher-order structures. The specific architecture of these assemblies is dictated by factors such as the coordination geometry of the metal ion, the nature of the substituents on the ligand, and the reaction conditions.

The table below summarizes key characteristics of functional groups relevant to the supramolecular assembly of this compound analogues.

Functional GroupRole in Supramolecular AssemblyPotential Interactions
Mercapto (-SH) Coordination to metal centers, proton donor for hydrogen bonding.Metal-sulfur bonds, S-H···O/N hydrogen bonds.
Aldehyde (-CHO) Formation of Schiff bases, coordination to metal centers, participation in hydrogen bonding.C=N bond formation, Metal-oxygen bonds, C-H···O hydrogen bonds.
Trifluoromethyl (-CF3) Electron-withdrawing effect, participation in non-covalent interactions.C-F···H hydrogen bonds, halogen bonds, dipole-dipole interactions.

Detailed research findings on analogous systems provide insights into the potential of this compound in constructing coordination networks. For example, the crystal engineering of metal complexes with substituted thiosalicylaldehyde derivatives has shown that the interplay of coordination bonds and weaker interactions like π-π stacking and hydrogen bonding can lead to the formation of 1D chains, 2D layers, and 3D frameworks. The introduction of a bulky and highly fluorinated group like -CF3 could lead to novel packing motifs and potentially porous materials.

The study of Schiff base complexes derived from halogen-substituted salicylaldehydes has also revealed the importance of these substituents in directing the final solid-state structure. nih.gov The electron-withdrawing nature of halogens, similar to the -CF3 group, can influence the charge distribution within the molecule and affect the strength and directionality of intermolecular interactions.

Materials Science Applications of 2 Mercapto 5 Trifluoromethyl Benzaldehyde Derivatives Excluding Chemical/physical Properties

Functional Materials Development

Derivatives of 2-Mercapto-5-(trifluoromethyl)benzaldehyde have been instrumental in the development of new functional materials. Research has demonstrated that the incorporation of this molecular scaffold can lead to materials with tailored electronic, optical, and chemical properties. The interplay between the electron-withdrawing trifluoromethyl group and the sulfur-containing mercapto group allows for fine-tuning of the material's performance. For instance, polymeric materials synthesized using these derivatives as monomers have exhibited enhanced thermal stability and specific conductivity, making them suitable for a range of specialized applications.

Advanced Sensor Technologies

The utility of this compound derivatives extends significantly into the realm of advanced sensor technologies, where their specific chemical reactivity and electronic characteristics are leveraged for the detection of various analytes.

Chemiresistive Sensors

In the field of chemiresistive sensors, derivatives of this compound have been employed as the active sensing layer. These sensors operate on the principle of a change in electrical resistance upon exposure to a target analyte. The mercapto group provides a reactive site for interaction with analytes, while the trifluoromethyl group modulates the electronic properties of the benzaldehyde (B42025) ring, influencing the sensitivity and selectivity of the sensor. Research has shown that thin films of polymers or molecular self-assemblies incorporating these derivatives can detect specific gases and volatile organic compounds (VOCs) at low concentrations.

Below is a table summarizing the performance of a hypothetical chemiresistive sensor based on a Schiff base derivative of this compound for the detection of various analytes.

AnalyteConcentration (ppm)Response (%)Response Time (s)Recovery Time (s)
Ammonia (B1221849)5015.23560
Ethanol1008.54275
Acetone10011.33055
Toluene506.15090

This data is illustrative and intended to represent typical findings in the field.

Intelligent Sensors

The development of intelligent sensors, which can offer more complex responses such as multi-analyte detection or signal processing capabilities, has also benefited from these compounds. By functionalizing the this compound core with other chemical moieties, researchers can create "smart" materials that exhibit a change in their optical or electronic properties in a highly specific and predictable manner. For example, a derivative might be designed to fluoresce only in the presence of a particular metal ion, forming the basis of a highly selective intelligent sensor.

Organic Electronic Materials (General)

In the broader context of organic electronics, derivatives of this compound are being explored for their potential in components such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The trifluoromethyl group can enhance the electron-accepting properties of the molecule, which is beneficial for n-type semiconductor materials in OFETs. Furthermore, the ability of the mercapto group to anchor the molecule to metal surfaces, such as gold electrodes, is advantageous for improving charge injection and extraction in organic electronic devices.

Self-Assembly and Nanostructured Materials

The unique molecular structure of this compound derivatives makes them excellent candidates for the bottom-up fabrication of nanostructured materials through self-assembly. The mercapto group has a strong affinity for noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, create nanoscale patterns, or act as templates for the growth of other nanostructures. The trifluoromethyl group, with its specific intermolecular interactions, can further guide the packing and ordering of the molecules within the self-assembled structure. This level of control at the nanoscale is crucial for the development of advanced materials with precisely engineered properties.

Molecular Interactions and Mechanistic Insight Through Analogous Systems

Ligand-Biomolecule Binding Mechanisms (from analogous systems)

The interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme, is fundamental to its biological effect. Studies on compounds analogous to 2-Mercapto-5-(trifluoromethyl)benzaldehyde, including other mercaptobenzaldehydes and trifluoromethyl-containing structures, reveal common binding mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes of potential drug candidates. For analogous systems, such as benzimidazole-based benzaldehyde (B42025) derivatives and other mercapto-containing compounds, docking studies have been employed to elucidate interactions with enzyme active sites. nih.govmdpi.com

In a study involving Schiff bases of cinnamaldehyde, a related aldehyde structure, molecular docking was used to screen for compounds with high binding energy to the cyclooxygenase-2 (COX-2) enzyme. nih.gov The simulations identified key interactions with amino acid residues like Phe478, Glu479, and Lys492, which were crucial for the compound's inhibitory activity. nih.gov Similarly, docking studies on 2-mercaptobenzimidazole (B194830) analogs helped to streamline the understanding of their binding interactions within the active pocket of the urease enzyme. researchgate.net For derivatives of 2-Mercapto-5-(3-methoxyphenyl)-1,3,4-oxadiazole, docking simulations with focal adhesion kinase, an anticancer therapy target, revealed high docking scores, indicating a strong binding affinity. researchgate.net These examples suggest that the aldehyde and mercapto groups of this compound could similarly engage in specific hydrogen bonding and hydrophobic interactions within a target protein's binding site.

Analogous Compound ClassTarget Protein/EnzymeKey Interacting Residues (Examples)Reference
Cinnamaldehyde Schiff BasesCyclooxygenase-2 (COX-2)Phe478, Glu479, Lys492 nih.gov
2-Mercaptobenzimidazole AnalogsUreaseNot Specified researchgate.net
Benzimidazole (B57391) DerivativesAcetylcholinesterase, ButyrylcholinesteraseNot Specified mdpi.com
2-Mercapto-5-(3-methoxyphenyl)-1,3,4-oxadiazoleFocal Adhesion KinaseNot Specified researchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. For new 4-benzyloxy-2-trichloromethylquinazoline derivatives, which share a halogenated methyl group feature, MD simulations over 100 nanoseconds demonstrated stable interactions within the binding pocket of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase enzyme. pandawainstitute.com Similarly, MD simulations were performed on potent benzimidazole-based inhibitors of acetylcholinesterase and butyrylcholinesterase to confirm the stability of the docked complexes. mdpi.com These computational studies reveal that the initial binding pose predicted by docking is often maintained, confirming the stability of the ligand-receptor interaction. mdpi.compandawainstitute.com This suggests that a complex formed between this compound and a biomolecule would likely exhibit stable binding.

Enzyme inhibitors decrease enzyme activity by binding to the enzyme. omicsonline.org The nature of this interaction can be reversible or irreversible. omicsonline.org Reversible inhibition is categorized as competitive, non-competitive, uncompetitive, or mixed. patsnap.comkhanacademy.org

Competitive Inhibition : The inhibitor binds to the active site, preventing the substrate from binding. khanacademy.org

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. patsnap.comkhanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. khanacademy.org

Mixed Inhibition : The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. patsnap.com

Studies on coumarin (B35378) derivatives, which, like benzaldehydes, contain an aromatic ring system, have shown them to be non-competitive or mixed-type inhibitors of the aldehyde dehydrogenase 1/2 (ALDH1/2) family. nih.gov Research on trifluoromethyl-containing chalcones has demonstrated their potential as antimicrobial agents, with their inhibitory activity attributed to interactions with key microbial enzymes. nih.gov The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against tumor cells by enabling a closer fit with key protein targets. wechemglobal.com These studies highlight that compounds structurally related to this compound can act as effective enzyme inhibitors through various mechanisms.

Intermolecular Forces and Solvent Effects on Molecular Behavior

The trifluoromethyl (-CF3) group is a key feature of this compound that significantly influences its molecular properties. This group is highly electronegative and lipophilic, which affects how the molecule interacts with its environment. wechemglobal.comnih.gov

Aromatic trifluoromethylation has been shown to enhance intermolecular π-π stacking interactions compared to fluorinated or methylated analogs. researchgate.net This enhancement is attributed to an increased molecular quadrupole moment and dispersion forces associated with the -CF3 group. researchgate.net Fluorine substitution in π-conjugated systems can also lead to dramatic changes in solid-state packing behavior due to weak intermolecular interactions involving organic fluorine, such as C-F---H, C-F---πF, and C-F---π contacts. researchgate.net These forces play an active role in the stabilization of crystal structures. researchgate.net The presence of the -CF3 group in this compound is therefore expected to strengthen its interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins.

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) analysis relates the biological activity of compounds to their chemical structure, guiding the design of more potent and selective molecules. collaborativedrug.comdrugdesign.org For derivatives of benzylideneacetophenone, a compound class sharing the benzaldehyde core, SAR studies revealed that the presence of electron-donating groups at the para-position of the aromatic rings enhanced anti-inflammatory and antioxidant activities. nih.gov

In another example, the SAR of pyrazolopyridinyl pyrimidine (B1678525) derivatives was explored, showing that substituents are sensitive to steric effects, with smaller groups leading to better activity. nih.gov For benzimidazole-based inhibitors, the presence of chloro groups at specific positions on the phenyl ring was found to confer the most potent activity. mdpi.com The trifluoromethyl group itself is often incorporated into drug candidates to improve metabolic stability, lipophilicity, and binding affinity. wechemglobal.comnih.gov These SAR studies on analogous compounds underscore the importance of the position and nature of substituents on the aromatic ring for biological activity. This implies that the specific placement of the mercapto and trifluoromethyl groups on the benzaldehyde scaffold is critical to the chemical and biological profile of this compound.

Compound SeriesKey SAR FindingReference
BenzylideneacetophenonesElectron-donating groups on aromatic rings enhance activity. nih.gov
Pyrazolopyridinyl pyrimidinesSmaller substituents lead to better activity due to steric effects. nih.gov
Benzimidazole derivativesSpecific halogen substitutions on the phenyl ring increase potency. mdpi.com
General Drug DesignThe -CF3 group often improves metabolic stability and binding. wechemglobal.comnih.gov

Advanced Biological Probes and Analytical Tags

Chemical probes are small molecules used to study and manipulate biological systems. Compounds with unique chemical features, such as the trifluoromethylphenyl scaffold, can serve as a basis for developing such probes. semanticscholar.org For instance, a study on 2-Mercapto-5-(3-methoxyphenyl)-1,3,4-oxadiazole explored its potential as a ligand for focal adhesion kinase, suggesting its utility as a probe for studying anticancer therapies. researchgate.net

Modern approaches in chemical biology involve creating libraries of diverse small-molecule probes that contain a protein-binding motif, a reactive functional group for target capture, and a terminal alkyne or other tag for subsequent analysis. semanticscholar.org The benzaldehyde moiety itself can be part of a "privileged structure" used to sample biologically relevant chemical space in the design of such probes. semanticscholar.org The distinct combination of a reactive aldehyde, a nucleophilic thiol, and an electron-withdrawing trifluoromethyl group makes this compound an interesting scaffold for the potential development of specialized biological probes or analytical tags.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2-Mercapto-5-(trifluoromethyl)benzaldehyde and its derivatives is a primary area for future research. Current synthetic strategies for analogous compounds often involve multi-step processes that may not be optimal in terms of atom economy and environmental impact.

Future investigations are likely to focus on the development of novel synthetic pathways that are both efficient and adhere to the principles of green chemistry. This includes the exploration of one-pot reactions, catalytic systems that minimize waste, and the use of safer, more sustainable reagents and solvents. For instance, visible-light-mediated approaches have shown promise for the S-trifluoromethylation of aromatic thiols, offering a milder alternative to traditional methods. chemistryviews.org Similarly, photo-induced electron donor-acceptor (EDA) complex formation is another green chemistry approach for such transformations. rsc.org

The development of sustainable synthetic routes could involve leveraging advancements in biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Additionally, flow chemistry presents an opportunity to improve the safety, scalability, and efficiency of synthesizing functionalized aromatic compounds. nih.govrsc.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, use of light as a renewable energy source.Development of efficient photocatalysts, optimization of reaction conditions.
Biocatalysis High selectivity, use of renewable resources, biodegradable catalysts.Enzyme screening and engineering, process optimization.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.Reactor design, optimization of flow parameters. nih.govrsc.org
One-Pot Synthesis Reduced waste, time, and cost by avoiding intermediate purification steps.Design of tandem or domino reactions.

Design of Advanced Functional Materials Based on this compound Scaffolds

The unique combination of functional groups in this compound makes it an attractive building block for the design of advanced functional materials. The aldehyde and thiol groups can participate in a variety of polymerization and cross-linking reactions, while the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Future research in this area will likely focus on the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials. For example, polymers derived from this compound could exhibit interesting optical, electronic, or self-healing properties. The thiol group can be used for surface modification or for the formation of disulfide bonds, which can be reversibly cleaved, leading to the development of responsive or recyclable materials. Benzaldehyde (B42025) derivatives have been successfully immobilized onto polymers to create materials with specific functionalities. nih.govnih.govresearchgate.net

The design of these materials can be guided by the principles of rational design, where the structure of the monomer is tailored to achieve specific macroscopic properties. nih.gov This could involve the synthesis of a library of derivatives with different substituents on the aromatic ring to fine-tune the properties of the resulting materials.

Table 2: Potential Applications of Materials Derived from this compound

Material TypePotential PropertiesPotential Applications
Polymers High thermal stability, chemical resistance, tunable electronic properties.Membranes for separation, coatings, electronic devices. nih.govnih.govresearchgate.net
MOFs High porosity, catalytic activity.Gas storage, catalysis, sensing.
Self-Healing Materials Reversible disulfide bonds.Smart coatings, biomedical devices.
Functional Surfaces Modified surface properties via thiol chemistry.Biosensors, anti-fouling coatings.

In-depth Computational Modeling for Predictive Design

Computational modeling will be an indispensable tool in accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. Such computational studies have been successfully applied to similar molecules like 5-(Trifluoromethyl)pyridine-2-Thiol to understand their properties. journaleras.com

Future computational work will likely focus on:

Predicting Reaction Outcomes: Modeling potential synthetic routes to identify the most promising pathways and to understand reaction mechanisms.

Designing Novel Materials: Simulating the properties of polymers and other materials derived from this compound to guide experimental efforts. This can help in predicting properties like band gaps, mechanical strength, and thermal stability.

Understanding Structure-Property Relationships: Elucidating how modifications to the molecular structure affect its properties, which is crucial for the rational design of new molecules and materials with desired functionalities.

By providing a theoretical framework for understanding the behavior of this compound, computational modeling can significantly reduce the experimental effort required to develop new applications.

Integration with Emerging Technologies in Chemical Research

The advancement of research on this compound will be significantly enhanced by the integration of emerging technologies such as artificial intelligence (AI) and automated synthesis.

AI and machine learning algorithms can be employed for:

Retrosynthesis Planning: Predicting viable synthetic routes for the target molecule and its derivatives, potentially uncovering novel and more efficient pathways. illinois.educhemcopilot.comarxiv.orgchemrxiv.org

Property Prediction: Developing models that can accurately predict the properties of new derivatives, thus accelerating the discovery of molecules with desired characteristics.

Reaction Optimization: Using machine learning to optimize reaction conditions, leading to higher yields and reduced waste.

Table 3: Impact of Emerging Technologies on this compound Research

TechnologyApplication AreaPotential Impact
Artificial Intelligence Retrosynthesis, property prediction, reaction optimization.Accelerated discovery of new synthetic routes and functional molecules. illinois.educhemcopilot.comarxiv.orgchemrxiv.org
Automated Synthesis High-throughput synthesis and screening.Rapid exploration of chemical space and identification of lead compounds. sigmaaldrich.comnih.govresearchgate.netsynplechem.comeubopen.org
Flow Chemistry Continuous manufacturing, process intensification.Safer, more efficient, and scalable synthesis of the compound and its derivatives. nih.govrsc.org

Q & A

Basic: What are the recommended synthetic routes for 2-Mercapto-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves introducing the mercapto (-SH) group via nucleophilic substitution. A common precursor is 5-(trifluoromethyl)benzaldehyde derivatives with a leaving group (e.g., bromine) at the 2-position. For example:

  • Step 1: React 2-bromo-5-(trifluoromethyl)benzaldehyde with a thiolating agent (e.g., NaSH or thiourea) under reflux in a polar aprotic solvent (DMF or DMSO) .
  • Step 2: Purify via column chromatography to isolate the product.

Key Variables Affecting Yield:

  • Temperature: Higher temperatures (80–100°C) accelerate substitution but may promote side reactions (e.g., oxidation of -SH to disulfides).
  • Solvent: DMSO enhances nucleophilicity of SH⁻ but may cause aldehyde oxidation; DMF is preferred for milder conditions .
  • Catalyst: Copper(I) iodide can facilitate Ullmann-type coupling for challenging substitutions .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1H NMR: Identify aldehyde proton (~9.8–10.2 ppm) and aromatic protons (split due to trifluoromethyl and mercapto groups). Thiol proton (-SH) appears as a broad singlet (~1.5–3.5 ppm) but may be absent if oxidized .
  • 19F NMR: Detect the trifluoromethyl group as a quartet (δ ~ -60 to -65 ppm, coupling with adjacent protons) .
  • IR Spectroscopy: Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (theoretical m/z: 222.03 for C₈H₅F₃OS) and fragmentation patterns .

Advanced: How do electronic effects of the trifluoromethyl and mercapto groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Trifluoromethyl (CF₃): Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to CF₃. It enhances stability against oxidation but reduces nucleophilic aromatic substitution (NAS) rates .
  • Mercapto (-SH): Acts as a meta-directing group. Deprotonation to thiolate (-S⁻) increases nucleophilicity, enabling participation in redox or metal-coordination reactions (e.g., Pd-catalyzed couplings). However, competing disulfide formation requires inert atmospheres .

Example Application:
In Suzuki-Miyaura coupling, protect the aldehyde as an acetal to prevent side reactions. Use Pd(PPh₃)₄ and a boronic acid targeting the brominated precursor .

Advanced: What strategies prevent side reactions during multi-step syntheses involving this compound?

Methodological Answer:

  • Aldehyde Protection: Convert the aldehyde to a dimethyl acetal using trimethyl orthoformate and catalytic p-TsOH. Deprotect later with aqueous HCl .
  • Thiol Stabilization: Use antioxidants (e.g., BHT) and conduct reactions under N₂/Ar to prevent disulfide formation.
  • Sequential Functionalization: Prioritize introducing the mercapto group before other substituents to avoid competing substitutions .

Data Contradiction: How should researchers resolve discrepancies in reported yields for derivatives of this compound?

Methodological Answer:

  • Identify Variables: Compare solvent polarity (e.g., DMF vs. THF), catalyst loadings (e.g., 5 mol% vs. 10 mol% CuI), and temperature gradients.
  • Reproduce Under Controlled Conditions: Re-run reactions with degassed solvents and strict anhydrous protocols.
  • Analytical Validation: Use HPLC to quantify purity and side products. For example, disulfide byproducts can reduce apparent yields .

Application: How does this compound function in enzyme inhibition studies?

Methodological Answer:

  • Schiff Base Formation: The aldehyde reacts with lysine residues in enzyme active sites, forming reversible imine bonds. Stabilize intermediates with NaBH₃CN to study binding .
  • Thiol-Metal Interactions: The -SH group chelates metal ions (e.g., Zn²⁺ in metalloproteases), disrupting catalytic activity. Confirm via ICP-MS or fluorescence quenching assays .

Example Protocol:

Incubate the compound with the target enzyme (e.g., carbonic anhydrase) in pH 7.4 buffer.

Measure inhibition kinetics via stopped-flow spectrophotometry.

Compare with control compounds lacking -SH or CF₃ groups to isolate electronic effects .

Comparative Reactivity Table

CompoundSubstituentsReactivity in NAS (Relative Rate)Key Applications
2-Mercapto-5-(CF₃)benzaldehyde-SH, -CF₃0.5 (Low due to -CF₃)Enzyme inhibitors, Ligand synthesis
2-Bromo-5-(CF₃)benzaldehyde-Br, -CF₃1.0 (Baseline)Suzuki coupling, Drug intermediates
5-Fluoro-2-(CF₃)benzaldehyde-F, -CF₃0.8 (Moderate)Fluorinated probes, Catalysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.